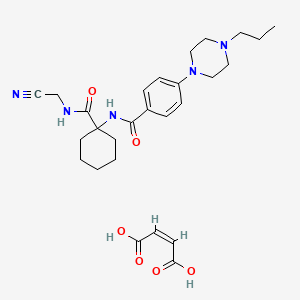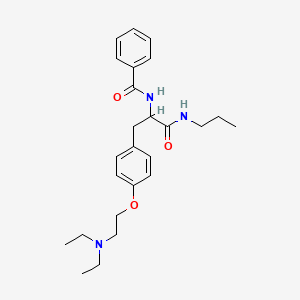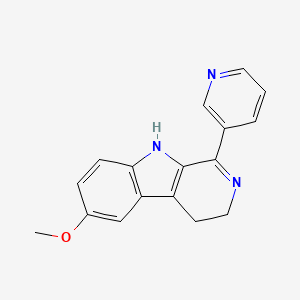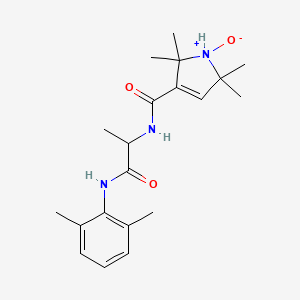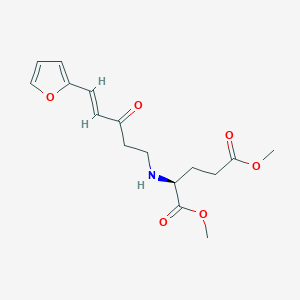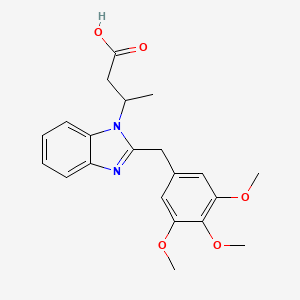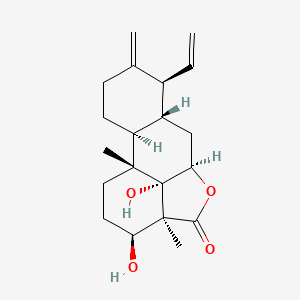
Sonomolide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sonomolide A is a naturally occurring compound with the molecular formula C20H28O4. It belongs to the class of macrolides, which are known for their large macrocyclic lactone rings. This compound has garnered significant interest due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sonomolide A typically involves multiple steps, including the formation of the macrocyclic lactone ring. The process often starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired structure.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using specific strains of microorganisms that naturally produce the compound. Alternatively, semi-synthetic methods can be employed, where a naturally derived precursor is chemically modified to yield this compound. These methods aim to optimize yield and purity while minimizing production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Sonomolide A undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Sonomolide A has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study macrolide synthesis and reactivity.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for other valuable compounds.
Mécanisme D'action
The mechanism of action of Sonomolide A involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects. For example, this compound may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Sonomolide B: Another macrolide with a similar structure but different functional groups.
Erythromycin: A well-known macrolide antibiotic with a similar macrocyclic lactone ring.
Azithromycin: A derivative of erythromycin with enhanced stability and broader spectrum of activity.
Uniqueness of Sonomolide A: this compound stands out due to its unique structural features, such as specific functional groups and stereochemistry, which contribute to its distinct biological activities
Propriétés
Numéro CAS |
172486-70-3 |
|---|---|
Formule moléculaire |
C20H28O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(1R,2S,6S,7R,9R,12S,13S,16S)-6-ethenyl-13,16-dihydroxy-1,12-dimethyl-5-methylidene-10-oxatetracyclo[7.6.1.02,7.012,16]hexadecan-11-one |
InChI |
InChI=1S/C20H28O4/c1-5-12-11(2)6-7-14-13(12)10-16-20(23)18(14,3)9-8-15(21)19(20,4)17(22)24-16/h5,12-16,21,23H,1-2,6-10H2,3-4H3/t12-,13+,14+,15+,16-,18-,19-,20+/m1/s1 |
Clé InChI |
IRMOTGCMHMASFO-IQDQMAIWSA-N |
SMILES isomérique |
C[C@]12CC[C@@H]([C@]3([C@@]1([C@@H](C[C@@H]4[C@@H]2CCC(=C)[C@H]4C=C)OC3=O)O)C)O |
SMILES canonique |
CC12CCC(C3(C1(C(CC4C2CCC(=C)C4C=C)OC3=O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



